molecular formula C10H16N2O3S B13532017 5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide

5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B13532017
M. Wt: 244.31 g/mol
InChI Key: JVLXIGNAQRDSOW-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the sulfonamide group can produce sulfinamides .

Scientific Research Applications

5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes, such as dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct pharmacological properties compared to other sulfonamides .

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-amino-2-methoxy-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)10-6-8(11)4-5-9(10)15-3/h4-7,12H,11H2,1-3H3

InChI Key

JVLXIGNAQRDSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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